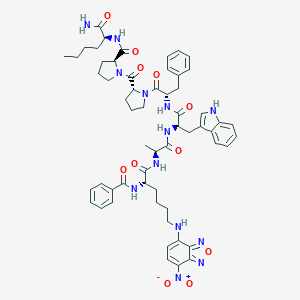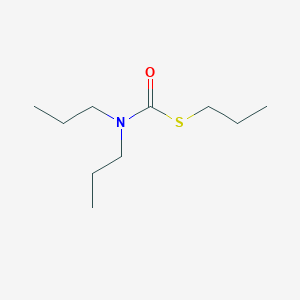
(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate
Vue d'ensemble
Description
(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate, also known as Boc-sec-Butyl-Dioxooxazolidine-Carboxylic Acid, is a chemical compound that plays a significant role in scientific research. It is a derivative of oxazolidine, and its unique structure makes it a valuable tool in drug discovery, organic synthesis, and other scientific applications.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is not well understood. However, it is believed to function as a chiral auxiliary by stabilizing intermediate compounds during asymmetric synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate. However, it is considered to be a relatively safe compound, with no reported toxicity or adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is its high yield in synthesis, making it a cost-effective option for researchers. It is also a versatile compound, with applications in asymmetric synthesis and drug discovery.
One of the limitations of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain applications.
Orientations Futures
There are several future directions for research involving (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, researchers are exploring its potential applications in drug discovery, particularly in the development of new chiral drugs. Finally, there is interest in further understanding its mechanism of action, which could lead to new applications in asymmetric synthesis and other scientific fields.
Méthodes De Synthèse
The synthesis of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate involves a multi-step process. The first step involves the reaction of tert-butylamine with ethyl chloroformate to form tert-butyl carbamate. The second step involves the reaction of tert-butyl carbamate with sec-butylamine to form (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate. The yield of this synthesis method is high, making it a popular choice for researchers.
Applications De Recherche Scientifique
The unique structure of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate makes it a valuable tool in scientific research. It is commonly used as a chiral auxiliary in asymmetric synthesis, allowing researchers to selectively synthesize chiral compounds. It is also used in drug discovery, where it can be used as a building block for the synthesis of potential drug candidates.
Propriétés
IUPAC Name |
tert-butyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-6-7(2)8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDDJFOBMDAQJT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132513 | |
| Record name | 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate | |
CAS RN |
145929-76-6 | |
| Record name | 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145929-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxazolidinecarboxylic acid, 4-[(1S)-1-methylpropyl]-2,5-dioxo-, 1,1-dimethylethyl ester, (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)







